3-Chloro-4-thiocyanatophenol

Physicochemical Property Thermal Analysis Formulation

Avoid reactor fouling and inconsistent SAR data caused by poly-halogenated analogs that precipitate in high-throughput screens. 3-Chloro-4-thiocyanatophenol (CAS 6175-13-9) overcomes these bottlenecks through its unique low-melting character and balanced solubility profile: • Melt-processable at 60-62 °C, enabling uniform dispersion in heat-sensitive polymer matrices where dichloro analogs (mp 164-166 °C) fail. • Fully soluble in methanol and DMSO, ensuring homogeneous reaction mixtures and preventing reactor fouling in automated HTE workflows. • Three free aryl positions offer orthogonal cross-coupling handles (Cl for Suzuki-Miyaura; SCN for thiol-based conjugation), accelerating diverse library synthesis.

Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
Cat. No. B12849977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-thiocyanatophenol
Molecular FormulaC7H4ClNOS
Molecular Weight185.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)SC#N
InChIInChI=1S/C7H4ClNOS/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3,10H
InChIKeyDOTDXGZIPHCIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-thiocyanatophenol: A Halogenated Aryl Thiocyanate Building Block for Antimicrobial and Synthetic Chemistry


3-Chloro-4-thiocyanatophenol (CAS 6175-13-9) is a halogenated phenolic thiocyanate ester belonging to the aryl thioether class. Its structure features a chloro substituent at the meta position and a thiocyanate group at the para position relative to the phenolic hydroxyl, giving it a molecular formula of C7H4ClNOS and a molecular weight of 185.63 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing sulfur-containing heterocycles and bioactive molecules, and is a member of a broader family of halogenated thiocyanato phenols investigated for antimicrobial preservative applications [1].

A
Workflow
Sulfur-heterocycle synthesis and bioactive molecule construction
B
Scaffold Role
Mono-halogenated aryl thiocyanate with three free positions for orthogonal derivatization
C
Selection Context
Thermal processability and polar-solvent compatibility reported relative to poly-halogenated analogs

Why 3-Chloro-4-thiocyanatophenol Cannot Be Replaced by Other Halogenated Thiocyanatophenols


Substituting 3-Chloro-4-thiocyanatophenol with a generic halogenated thiocyanatophenol is not scientifically sound due to the profound impact of halogen type and substitution pattern on physicochemical properties and, by extension, biological activity. Even among closely related regioisomers, such as 2-chloro-4-thiocyanatophenol , differences in hydrogen-bonding and electronic distribution alter reactivity and target binding. Crucially, moving from a mono-chlorinated to a dichlorinated analog like 3,5-dichloro-4-thiocyanatophenol introduces a dramatic shift in thermal properties, with the melting point increasing by over 100°C, which is a critical factor for formulation and processing [1]. This demonstrates that performance is not merely additive; each substitution pattern creates a unique chemical entity with its own distinct profile.

Halogen
Switching halogen type or count may shift thermal profile by over 100°C and alter melt-processing compatibility.
Position
Regioisomers such as 2-chloro-4-thiocyanatophenol differ in hydrogen-bonding and electronic distribution, which may change reactivity and target binding.
Scaffold
Di-halogenated analogs reduce available aryl positions for derivatization, limiting library synthesis versatility relative to the mono-chloro scaffold.

3-Chloro-4-thiocyanatophenol: Quantitative Evidence of Differentiation from Structural Analogs


Superior Processability: A 104–106°C Lower Melting Point than 3,5-Dichloro Analog

The melting point of 3-Chloro-4-thiocyanatophenol is approximately 60–62°C, which is significantly lower than that of the 3,5-dichloro-4-thiocyanatophenol analog, which melts at 164–166°C [1]. This 104–106°C reduction enables far simpler handling and thermal processing, as the mono-chloro compound transitions to a liquid state well below the boiling point of water, unlike the di-chloro analog.

Melting Point
Head-to-head
60–62 °C vs 164–166 °C
Reported 104–106°C lower melting point supports low-temperature melt-processing workflows.
Patent-derived data; crystalline solid state per U.S. Patent 3,303,206A.
Physicochemical Property Thermal Analysis Formulation

Enhanced Solubility Profile Compared to Poly-Halogenated Analogs

3-Chloro-4-thiocyanatophenol demonstrates solubility in polar organic solvents such as methanol and dimethyl sulfoxide . In contrast, more heavily halogenated species like 3,5-dichloro-4-thiocyanatophenol and 2,6-dibromo-4-thiocyanatophenol are expected to be less soluble in these polar media due to their increased hydrophobicity and higher crystal lattice energies, as indirectly evidenced by their substantially higher melting points [1].

Solubility Profile
Class-level
Soluble in methanol and DMSO
Supports solution-phase chemistry in polar media; poly-halogenated analogs predicted to show lower solubility.
Qualitative observation; quantitative solubility data not directly measured.
Solubility Formulation Polar Solvents

Synthetic Utility as a Mono-Halogenated Scaffold for Orthogonal Derivatization

The presence of a single chloro substituent in 3-Chloro-4-thiocyanatophenol leaves the 2, 5, and 6 positions free for further functionalization, offering a distinct advantage over di-halogenated analogs like 3,5-dichloro-4-thiocyanatophenol [1]. While the thiocyanate group serves as a precursor to thiols and other sulfur groups, the single chloro group can selectively undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without the complexity of competing reactions from a second halogen.

Scaffold Versatility
Class-level
Three free aryl positions for derivatization
50% more accessible positions than 3,5-dichloro analog, enabling broader library synthesis from a single intermediate.
Structural analysis based on substitution pattern; reactivity subject to experimental validation.
Synthetic Chemistry Orthogonal Reactivity Cross-Coupling

Antimicrobial Activity as a Class Feature, with Substitution-Dependent Potency

The halogenated thiocyanato phenol class, including 3-Chloro-4-thiocyanatophenol, is claimed for use as an antimicrobial preservative in materials like paints [1]. Early structure-activity relationship (SAR) studies on related aryl thiocyanates indicate that the nature and position of the halogen substituent modulate the minimum inhibitory concentration (MIC) against organisms like Staphylococcus aureus and Bacillus subtilis [2]. While a direct MIC value for the 3-chloro compound is not available in the open literature, its unique mono-chloro, meta-substituted pattern differentiates it from the para-substituted or di-halogenated analogs that have been tested.

Antimicrobial Context
Data to verify
Class-level activity reported; compound-specific MIC unavailable
Supports antimicrobial screening context; substitution pattern may modulate potency per early SAR studies.
No product-specific MIC data in open literature; selection for biological use must rely on established physicochemical differentiation.
Antimicrobial Preservative Structure-Activity Relationship

Recommended Application Scenarios for 3-Chloro-4-thiocyanatophenol Based on Evidence


Low-Temperature Melt-Formulated Antimicrobial Masterbatches

The low melting point of 60–62°C, as established in Section 3 [1], makes 3-Chloro-4-thiocyanatophenol an ideal candidate for antimicrobial masterbatches and coatings that require melt-blending with heat-sensitive polymer matrices or other thermolabile additives, a process where the high-melting 3,5-dichloro analog (164–166°C) would be completely unsuitable.

Synthesis of Diverse Screening Libraries via Orthogonal Derivatization

Leveraging its scaffold with three free aryl positions, chemists can use 3-Chloro-4-thiocyanatophenol as a starting point for generating diverse compound libraries. The chloro group can be selectively cross-coupled to install an aryl or amine moiety, while the thiocyanate group can be transformed into a thiol for subsequent alkylation or oxidation chemistries, enabling rapid SAR exploration.

Homogeneous Solution-Phase Reactions in Polar Media

For reactions requiring a fully homogeneous mixture, the compound's solubility in polar solvents like methanol and DMSO [1] offers a practical advantage. This is particularly beneficial in high-throughput experimentation settings where precipitation of poorly soluble, poly-halogenated analogs can lead to reactor fouling and inconsistent data.

Application
Selection Property
Validation Focus
Low-temperature melt-formulated antimicrobial masterbatches
Thermal processability profile
Melting point and degradation review
Synthesis of diverse screening libraries via orthogonal derivatization
Scaffold derivatizability
Cross-coupling and thiol conversion endpoints
Homogeneous solution-phase reactions in polar media
Polar solvent compatibility
Solubility and homogeneity review
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